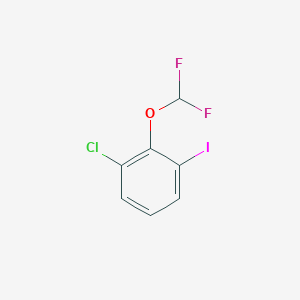

1-Chloro-2-(difluoromethoxy)-3-iodobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(difluoromethoxy)-3-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2IO/c8-4-2-1-3-5(11)6(4)12-7(9)10/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINNZYFHFXKCOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)OC(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261670-28-3 | |

| Record name | 1-chloro-2-(difluoromethoxy)-3-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Halogenated Arenes in Modern Organic Chemistry

Halogenated arenes, also known as aryl halides, are aromatic compounds in which one or more hydrogen atoms on an aromatic ring have been replaced by a halogen. ncert.nic.in These compounds are fundamental pillars of modern organic chemistry, serving not only as solvents for non-polar compounds but, more importantly, as foundational starting materials for the synthesis of a vast array of more complex organic molecules. ncert.nic.in Their prevalence in synthetic chemistry is due to the halogen atom's ability to function as a leaving group in various substitution reactions and as a handle for the introduction of other functional groups.

The reactivity of halogenated arenes is most prominently harnessed in two major classes of reactions:

Cross-Coupling Reactions: The true synthetic power of aryl halides has been unlocked through the advent of transition-metal-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry. In these reactions, the carbon-halogen bond is selectively activated by a metal catalyst (most commonly palladium) to form a new carbon-carbon or carbon-heteroatom bond. This has provided chemists with powerful tools for constructing complex molecular frameworks from simpler precursors. The differential reactivity of aryl halides (I > Br > Cl) is a cornerstone of modern synthetic strategy, allowing for sequential and site-selective modifications.

Significance of Difluoromethoxy Functionality in Aromatic Systems

The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate a compound's physicochemical and biological properties. researchgate.net The difluoromethoxy group (-OCF₂H) has garnered particular interest and is now considered a "privileged" structural motif in drug design. nih.gov Its significance arises from a unique combination of properties that can enhance the drug-like characteristics of a parent molecule. nih.gov

Key properties imparted by the difluoromethoxy group include:

Enhanced Lipophilicity: The -OCF₂H group increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability. nih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to metabolic degradation by enzymes in the body. This increased stability can lead to a longer duration of action for a drug candidate. nih.gov

Modulation of Electronic Properties: The group is strongly electron-withdrawing, which can alter the acidity or basicity of nearby functional groups and influence how the molecule interacts with its biological target.

Bioisosterism: The difluoromethoxy group can act as a bioisostere for other functional groups, such as hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups. acs.org This means it can mimic the spatial and electronic properties of these groups while offering improved metabolic stability and lipophilicity.

The introduction of this functionality into organic molecules is a desirable but often challenging task, which has spurred the development of novel synthetic methods in recent years. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Chloro 2 Difluoromethoxy 3 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 1-chloro-2-(difluoromethoxy)-3-iodobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the atomic framework and the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three protons on the aromatic ring and the single proton of the difluoromethoxy group.

The proton of the difluoromethoxy group (-OCHF₂) characteristically appears as a triplet in the spectrum. This splitting pattern arises from the coupling of the proton to the two adjacent fluorine atoms (a ²J-coupling). Based on data from analogous difluoromethoxy-substituted benzene (B151609) compounds, this triplet is anticipated to have a large coupling constant (²JHF) of approximately 72-75 Hz. rsc.org

The aromatic region of the spectrum would show three distinct signals for the protons at positions 4, 5, and 6 of the benzene ring. Their chemical shifts and multiplicities are dictated by the electronic effects of the three different halogen and alkoxy substituents. The proton at C-5, situated between two hydrogen atoms, would likely appear as a triplet. The protons at C-4 and C-6, each adjacent to one hydrogen and one substituent, would be expected to appear as doublets or doublets of doublets, depending on the magnitude of meta-coupling. The precise chemical shifts are influenced by the combined electron-withdrawing and donating properties of the chloro, iodo, and difluoromethoxy groups.

Expected ¹H NMR Data

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| -OCH F₂ | ~6.5 - 7.0 | Triplet (t) | ²JHF ≈ 72-75 |

| Ar-H (3 protons) | ~6.8 - 7.9 | Multiplets (m) | ortho, meta, para JHH |

The ¹³C NMR spectrum is predicted to show a total of seven unique carbon signals, corresponding to the six carbons of the benzene ring and the single carbon of the difluoromethoxy group.

The difluoromethoxy carbon (-OC HF₂) is particularly diagnostic. Due to coupling with the two directly attached fluorine atoms, its signal is expected to be a triplet with a large one-bond carbon-fluorine coupling constant (¹JCF).

The six aromatic carbon signals will have chemical shifts determined by the substituents. The carbons directly bonded to the electronegative chlorine (C-1), iodine (C-3), and the oxygen of the difluoromethoxy group (C-2) will be significantly shifted. The carbon atom C-2, bonded to the -OCHF₂ group, is also expected to exhibit splitting due to two-bond coupling with the fluorine atoms (²JCF). Similarly, the adjacent carbons C-1 and C-3 may show smaller ³JCF coupling.

Expected ¹³C NMR Data

| Carbon Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| -OC HF₂ | ~115 - 120 | Triplet (t) |

| C -1 (C-Cl) | ~125 - 135 | Singlet or small doublet |

| C -2 (C-O) | ~145 - 155 | Triplet (t) |

| C -3 (C-I) | ~90 - 100 | Singlet or small doublet |

| C -4 | ~128 - 135 | Singlet |

| C -5 | ~125 - 130 | Singlet |

| C -6 | ~120 - 128 | Singlet |

¹⁹F NMR spectroscopy is highly sensitive and provides unambiguous information about the fluorine-containing functional group. For this compound, the spectrum is expected to show a single primary signal for the two chemically equivalent fluorine atoms of the -OCHF₂ group.

This signal should appear as a doublet, resulting from the two-bond coupling to the single proton of the difluoromethoxy group (²JHF). The coupling constant observed in the ¹⁹F NMR spectrum will be identical to that seen in the ¹H NMR spectrum, typically around 72-75 Hz. rsc.org The chemical shift of this doublet provides a sensitive probe of the electronic environment around the difluoromethoxy group.

Expected ¹⁹F NMR Data

| Fluorine Assignment | Expected Chemical Shift (ppm, relative to CFCl₃) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| -OCHF₂ | ~ -78 to -85 | Doublet (d) | ²JHF ≈ 72-75 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of the compound. For this compound (C₇H₄ClF₂IO), the calculated monoisotopic mass is 303.89636 Da. uni.lu

High-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the elemental composition. The low-resolution spectrum is expected to show a characteristic isotopic pattern for the molecular ion ([M]⁺) peak. This pattern is due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.

Analysis of the fragmentation pattern can further corroborate the structure. Plausible fragmentation pathways include the loss of halogen atoms (Cl or I), cleavage of the difluoromethoxy group, or the elimination of neutral fragments like CO or CHF₂.

Predicted Mass Spectrometry Data

| Ion | m/z (for ³⁵Cl) | Description |

| [M]⁺ | 303.9 | Molecular Ion |

| [M+2]⁺ | 305.9 | Isotope peak due to ³⁷Cl |

| [M-I]⁺ | 176.9 | Loss of iodine atom |

| [M-CHF₂]⁺ | 252.9 | Loss of difluoromethyl radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Key expected vibrational modes for this compound include:

Aromatic C-H stretching: Weak to medium bands typically found in the 3000-3100 cm⁻¹ region.

Aromatic C=C stretching: A series of bands of varying intensity in the 1400-1600 cm⁻¹ region, characteristic of the benzene ring.

C-F stretching: Strong and prominent absorption bands are expected in the 1000-1200 cm⁻¹ range, which are characteristic of the difluoromethoxy group.

C-O-C stretching: Bands associated with the aryl-ether linkage, typically appearing in the 1200-1300 cm⁻¹ region.

C-Cl and C-I stretching: These vibrations occur at lower frequencies, generally below 800 cm⁻¹, and are found in the fingerprint region of the spectrum.

Raman spectroscopy would complement the IR data, particularly for identifying vibrations of the benzene ring and the carbon-halogen bonds.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (if applicable for derivatives)

While no public crystal structure is currently available for this compound itself, X-ray crystallography remains the definitive method for determining the solid-state structure of a compound. If a suitable single crystal of the compound or a close derivative could be grown and analyzed, this technique would provide precise data on:

Molecular Conformation: Accurate bond lengths, bond angles, and torsion angles, including the orientation of the difluoromethoxy group relative to the plane of the benzene ring.

Intermolecular Interactions: The analysis would reveal how molecules pack in the crystal lattice, identifying non-covalent interactions such as halogen bonding (involving the chlorine or iodine atoms), dipole-dipole interactions, or π-stacking between aromatic rings. This information is crucial for understanding the material's bulk properties.

Computational and Theoretical Investigations of 1 Chloro 2 Difluoromethoxy 3 Iodobenzene

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. bhu.ac.in It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. For 1-Chloro-2-(difluoromethoxy)-3-iodobenzene, DFT calculations would provide a foundational understanding of its intrinsic characteristics.

A computational study would systematically rotate the C(ring)–O–C–H dihedral angle to map the potential energy surface and identify stable conformers (energy minima) and the transition states connecting them. It is expected that the most stable conformers would be those that minimize steric hindrance between the difluoromethoxy group and the adjacent bulky chlorine and iodine atoms. The planarity of the C-O-C bond and the orientation of the C-H bond would be key parameters. Studies on other substituted benzaldehydes and acetophenones have shown that the relative stability of conformers can be influenced by solvent effects, with different orientations being favored in polar versus nonpolar environments. rsc.org

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the type of data that would be generated from a DFT conformational analysis. Actual values require a dedicated computational study.

| Conformer | C(ring)–O–C–H Dihedral Angle (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| A (Global Minimum) | ~0 | 0.00 | > 95 |

| B (Local Minimum) | ~180 | > 2.0 | < 5 |

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). youtube.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene (B151609) ring and the iodine atom, which is the most polarizable halogen. The LUMO would likely be an antibonding orbital (σ*) associated with the C–I bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO would indicate the molecule's kinetic stability.

An Electrostatic Potential (ESP) Surface maps the electrostatic potential onto the molecule's electron density surface. bhu.ac.in This visualization helps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. For this molecule, the ESP map would likely show:

Negative potential around the oxygen and fluorine atoms of the difluoromethoxy group due to their high electronegativity.

A region of strong positive potential (a "sigma-hole") on the outer side of the iodine atom, along the axis of the C–I bond. researchgate.net This positive region is characteristic of heavier halogens and is crucial for understanding halogen bonding interactions. researchgate.net

Slightly positive potentials on the hydrogen atoms.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling allows for the detailed exploration of reaction pathways, providing insights into reaction feasibility and selectivity by calculating the energies of reactants, products, and transition states.

Computational modeling could be used to map the energetic profiles of reactions involving this compound. For instance, in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), the C–I bond is significantly more reactive than the C–Cl bond. DFT calculations could quantify this difference by modeling the oxidative addition step for both bonds to a metal catalyst (e.g., Palladium(0)). The calculated activation energy for the oxidative addition to the C–I bond would be substantially lower than that for the C–Cl bond, explaining the observed regioselectivity.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Cross-Coupling Reaction This table shows representative data that would be obtained from modeling a reaction mechanism. Actual values require specific quantum chemical calculations.

| Reaction Step | Bond Involved | Calculated Activation Energy (ΔG‡, kcal/mol) | Reaction Type |

|---|---|---|---|

| Oxidative Addition | C–I | ~15-20 | Thermodynamically Favorable |

The difluoromethoxy group is often installed using reagents that generate difluorocarbene (:CF₂), a highly reactive intermediate. tsukuba.ac.jprsc.org While this compound is a product of such a reaction, theoretical studies could model the reverse process or its stability under conditions where :CF₂ might be eliminated.

More relevantly, computational studies can elucidate the mechanism of difluorocarbene generation from common precursors like trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA). rsc.org DFT calculations can map the reaction pathway, showing how a catalyst (e.g., an N-heterocyclic carbene or a fluoride (B91410) ion) initiates the decomposition of the precursor to release the carbene. tsukuba.ac.jpchinesechemsoc.org The calculations would identify key intermediates and transition states, revealing the energetic barriers involved and explaining why certain conditions or catalysts are more effective. chinesechemsoc.org For instance, modeling shows that :CF₂ is a moderately electrophilic species that reacts readily with electron-rich substrates. cas.cn

Quantitative Structure-Property Relationships (QSPR) and Hammett Constant Derivations

QSPR studies aim to correlate a molecule's structure with its physicochemical properties. For substituted benzenes, Hammett constants (σ) are a classic example, quantifying the electron-donating or electron-withdrawing effect of a substituent on the reactivity of the aromatic ring.

While experimental determination is common, Hammett constants can also be derived computationally. By calculating a property that reflects electronic charge distribution (e.g., the charge on the para-carbon or the proton affinity of a related benzoic acid) for the substituted molecule and comparing it to unsubstituted benzene, a theoretical Hammett constant can be derived. For this compound, one could calculate the constants for the individual substituents (Cl, I, OCF₂H) and analyze their combined effect. The difluoromethoxy group (–OCF₂H) is known to be a strong electron-withdrawing group, primarily through its inductive effect.

Inductive (σI) and Resonance (σR) Effects of Halo and Difluoromethoxy Substituents.

The reactivity and electronic distribution of a substituted benzene ring are primarily governed by the inductive (σI) and resonance (σR) effects of its substituents. The inductive effect is the transmission of charge through sigma bonds, driven by electronegativity differences, while the resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.org

The difluoromethoxy group (-OCHF2) is a more complex substituent. The oxygen atom, similar to a simple methoxy (B1213986) group, can donate a lone pair of electrons to the ring, exhibiting a +R effect. However, the presence of two highly electronegative fluorine atoms on the methyl group creates a strong electron-withdrawing inductive effect (-I). This intramolecular competition between the resonance donation of the oxygen and the strong inductive withdrawal of the fluorinated alkyl portion makes the -OCHF2 group an interesting case for electronic analysis.

To quantify these effects, various linear free-energy relationship parameters have been developed, with the Swain-Lupton parameters, Field (F) for inductive effects and Resonance (R) for resonance effects, being widely utilized. These parameters provide a numerical basis for comparing the electronic influence of different substituents.

| Substituent | Inductive Effect (σI) Type | Resonance Effect (σR) Type | Swain-Lupton Field (F) Parameter | Swain-Lupton Resonance (R) Parameter |

|---|---|---|---|---|

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | 0.72 | -0.24 |

| -I (Iodo) | Electron-withdrawing (-I) | Electron-donating (+R) | 0.65 | -0.12 |

| -OCHF2 (Difluoromethoxy) | Strongly Electron-withdrawing (-I) | Electron-donating (+R) | Data not available in cited sources | Data not available in cited sources |

Note: Swain-Lupton parameters are from established literature. Specific experimentally derived or computationally calculated F and R values for the difluoromethoxy group were not available in the surveyed literature.

The interplay of these substituents on the this compound ring is intricate. The cumulative inductive withdrawal from all three substituents is expected to significantly reduce the electron density of the aromatic ring. The resonance effects, while present, are likely to be complexly modulated by the substitution pattern.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects.

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules, including conformational changes and interactions with their environment. For a molecule like this compound, MD simulations can provide valuable insights into its flexibility and how it is influenced by different solvents.

The conformational landscape of this molecule is primarily defined by the rotation around the C(aryl)-O bond of the difluoromethoxy group. The bulky chloro and iodo substituents in the ortho positions are expected to sterically hinder this rotation, leading to a limited number of preferred conformations. Computational studies on substituted anisoles have shown that ortho substituents can significantly influence the preferred orientation of the methoxy group relative to the plane of the benzene ring.

Solvent effects play a crucial role in determining the conformational equilibrium of molecules in solution. The polarity of the solvent can influence the relative stability of different conformers, particularly if they have different dipole moments. MD simulations in explicit solvent models can capture these interactions, providing a detailed picture of the solvation shell and its impact on molecular structure and dynamics. For instance, studies on other halogenated organic molecules have demonstrated that solvent molecules can form specific interactions, such as hydrogen bonds or halogen bonds, with the solute, thereby stabilizing certain conformations. jlu.edu.cnmdpi.com

Strategic Applications of 1 Chloro 2 Difluoromethoxy 3 Iodobenzene As a Synthetic Building Block

Synthesis of Complex Poly-functionalized Fluorinated Aromatic and Heterocyclic Compounds

1-Chloro-2-(difluoromethoxy)-3-iodobenzene is an exemplary trifunctional synthetic intermediate, where each substituent can be addressed with high chemo-selectivity. The differential reactivity of the carbon-iodine bond versus the carbon-chlorine bond is a cornerstone of its utility. The C-I bond is significantly more reactive in metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the selective introduction of a wide array of substituents—including alkyl, aryl, vinyl, alkynyl, and amino groups—at the iodine-bearing position while leaving the chlorine atom intact for subsequent transformations.

This sequential functionalization is a powerful strategy for the regiocontrolled synthesis of complex, poly-substituted aromatic systems. After the initial reaction at the iodo-position, the less reactive chloro-substituent can be targeted under more forcing reaction conditions or with different catalyst systems to introduce a second point of diversity. This stepwise approach is instrumental in building intricate molecular frameworks from a single, readily available starting material.

Furthermore, the difluoromethoxy group (OCF2H) is generally stable under these reaction conditions, and its strong electron-withdrawing nature influences the reactivity and orientation of subsequent reactions on the aromatic ring. This electronic influence can be harnessed to control the regioselectivity of further derivatization steps. The compound is also a key precursor for forming complex heterocyclic systems, where the functional handles can be used to construct fused ring systems common in pharmaceuticals and agrochemicals.

Table 1: Regioselective Reactions of this compound

| Reactive Site | Typical Reaction Type | Introduced Functional Group | Significance |

|---|---|---|---|

| Iodine (position 3) | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Coupling | Aryl, Heteroaryl, Alkynyl, Vinyl, Amino groups | Primary, highly reactive site for introducing initial complexity. |

| Chlorine (position 1) | Suzuki, Buchwald-Hartwig Coupling (harsher conditions) | Aryl, Amino groups | Secondary site for diversification after functionalizing the iodo-position. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitro, Halogen, etc. | Further functionalization, directed by existing substituents. |

Development of Advanced Scaffolds for Chemical Biology and Medicinal Chemistry Research

In the realms of chemical biology and medicinal chemistry, the incorporation of fluorine-containing motifs is a widely employed strategy to enhance the pharmacological properties of drug candidates. nih.govnih.gov The difluoromethoxy (OCF2H) group, in particular, is considered a "privileged" functional group due to its unique physicochemical characteristics. nih.govresearchgate.net It can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. nih.govmdpi.com

This compound provides a direct route to incorporating this beneficial OCF2H group into novel molecular scaffolds. The OCF2H group can serve as a hydrogen bond donor and can alter its lipophilicity based on its chemical environment, which can fine-tune a drug's absorption, distribution, metabolism, and excretion (ADMET) properties. nih.gov

Researchers utilize this building block to synthesize libraries of compounds for screening against various biological targets. The chloro and iodo groups act as synthetic handles to attach different pharmacophores or to explore structure-activity relationships (SAR). For instance, a core scaffold containing the 2-(difluoromethoxy)phenyl moiety can be systematically modified at the 1- and 3-positions to optimize interactions with enzyme active sites or cellular receptors. The presence of multiple halogens is often thought to enhance interactions with cellular targets, potentially leading to increased apoptosis in cancer cells.

Table 2: Influence of the Difluoromethoxy Group in Medicinal Chemistry

| Property | Effect of OCF2H Group | Relevance to Drug Design |

|---|---|---|

| Metabolic Stability | Blocks sites of oxidative metabolism. | Increases drug half-life and bioavailability. nih.gov |

| Lipophilicity | Increases lipophilicity (Hansch π ≈ +0.2–0.6). nih.gov | Enhances cell membrane permeability and absorption. nih.gov |

| Target Binding | Can act as a hydrogen bond donor. nih.gov | Improves binding affinity and selectivity for target proteins. |

| Conformation | Influences the orientation of adjacent groups. | Can lock the molecule into a bioactive conformation. |

Precursor in the Synthesis of Agrochemical Active Ingredients

This compound serves as an important precursor for the synthesis of these advanced agrochemicals. Its synthetic flexibility allows for the creation of a diverse range of candidate molecules that can be screened for desired biological activity against agricultural pests, weeds, and fungal pathogens. The core structure derived from this building block can be found in various development candidates, where the difluoromethoxy group is essential for achieving high levels of activity. The ability to perform selective cross-coupling reactions at the iodo and chloro positions is crucial for efficiently assembling the final complex structures of these agrochemical products.

Role in the Design and Preparation of Specialty Chemicals and Functional Materials

Beyond life sciences, this compound is a valuable intermediate in the field of materials science. Halogenated and fluorinated aromatic compounds are precursors to a variety of specialty chemicals and functional materials, including high-performance polymers, liquid crystals, and organic electronic materials.

The unique combination of substituents in this molecule can impart desirable properties to the resulting materials. The presence of the difluoromethoxy group can enhance thermal stability, chemical resistance, and modify the dielectric properties and surface energy of polymers. The reactive iodo and chloro sites allow for the incorporation of this building block into polymeric chains or for the attachment of other functional groups to create materials with tailored optical or electronic properties. For example, it can be used in the synthesis of monomers that are subsequently polymerized to form materials for applications in electronics, optics, or advanced coatings.

Current Challenges and Future Research Directions in the Chemistry of 1 Chloro 2 Difluoromethoxy 3 Iodobenzene

Overcoming Challenges in Regioselective and Stereoselective Functionalization

A primary challenge in the chemistry of polysubstituted benzenes like 1-chloro-2-(difluoromethoxy)-3-iodobenzene is achieving precise control over the site of reaction, a concept known as regioselectivity. libretexts.orgresearchgate.netlibretexts.org The benzene (B151609) ring possesses three distinct reactive sites: the carbon-iodine (C-I) bond, the carbon-chlorine (C-Cl) bond, and the three unsubstituted carbon-hydrogen (C-H) bonds. Each substituent exerts a different electronic influence, complicating predictable functionalization. libretexts.orgyoutube.com

The C-I bond is significantly weaker and thus more reactive than the C-Cl bond, making it the preferred site for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. rsc.orgwikipedia.org However, achieving exclusive reactivity at the iodine position can be challenging under harsh reaction conditions, which might activate the C-Cl bond or adjacent C-H bonds. Future research must focus on developing highly selective catalyst systems that operate under mild conditions to functionalize the C-I bond while leaving the rest of the molecule intact.

Further electrophilic aromatic substitution on the ring is directed by the existing groups. The chloro and iodo groups are ortho-, para-directing deactivators, while the difluoromethoxy group is a meta-directing deactivator. This complex interplay of directing effects makes the regioselective introduction of new substituents, for instance, via nitration or acylation, a significant hurdle. libretexts.org A promising research direction involves the use of base-controlled metalation strategies. As demonstrated in related heterocyclic systems, the choice of a specific metal amide base (e.g., lithium diisopropylamide vs. lithium-zinc amides) can direct deprotonation and subsequent functionalization to a specific position on the ring. nih.gov Applying this concept could enable the selective functionalization of the C-H positions on the this compound ring.

While the parent molecule is achiral, stereoselectivity becomes crucial when it is used as a building block for complex, chiral molecules, such as pharmaceutical agents. Future work could involve developing asymmetric catalytic methods to introduce chiral centers during the functionalization process, for example, through stereoselective cross-coupling reactions that form a new chiral axis.

Development of Sustainable and Green Chemical Synthesis Methodologies

The increasing emphasis on environmental responsibility in the chemical industry necessitates a shift towards more sustainable synthetic practices. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.

Traditional batch synthesis methods often suffer from poor heat and mass transfer, leading to side reactions and difficulties in scaling up. nih.govchimia.ch Continuous-flow synthesis, performed in microreactors—devices with channels of sub-millimeter dimensions—offers a compelling solution. wikipedia.orgmdpi.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and enhanced safety, especially for highly exothermic or hazardous reactions. chimia.chmdpi.comacs.org

The application of flow chemistry is particularly advantageous for the palladium-catalyzed cross-coupling reactions frequently used to modify this compound. nih.govacs.org A continuous-flow setup allows for precise control of residence time, enabling the optimization of catalyst performance and minimizing the formation of byproducts. acs.org Furthermore, these systems can be automated for the rapid synthesis of a library of derivatives, accelerating the drug discovery process. rsc.orgrsc.org Future research should focus on developing integrated flow processes that telescope multiple synthetic steps—such as the initial synthesis of the core structure followed by its regioselective functionalization—without intermediate purification, thereby significantly improving process efficiency. rsc.org

| Parameter | Batch Synthesis | Continuous-Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor to moderate; risk of hotspots | Excellent due to high surface-area-to-volume ratio mdpi.com |

| Mass Transfer (Mixing) | Often slow and inefficient | Rapid and highly efficient chimia.chmdpi.com |

| Scalability | Challenging; requires re-optimization | Straightforward by parallelization ("scale-out") wikipedia.org |

| Safety | Higher risk with hazardous reagents/reactions | Inherently safer due to small reactor volumes nih.gov |

| Process Control | Limited; difficult to maintain homogeneity | Precise control over temperature, pressure, residence time acs.org |

The reliance on expensive and often toxic heavy metal catalysts, such as palladium, is a significant drawback in many synthetic routes. A key area of future research is the development of recyclable catalytic systems. rsc.org Options include immobilizing the catalyst on a solid support, such as polymers or bio-supported nanoparticles, allowing for easy separation from the reaction mixture and reuse over multiple cycles. rsc.org Ligand-free catalytic systems are also attractive as they are often more cost-effective and stable. rsc.org

The choice of solvent is another critical factor in green chemistry. Many traditional organic syntheses employ volatile and hazardous solvents like chloroform (B151607) or benzene. ijsr.net Research into environmentally benign alternatives is crucial. ijsr.netthecalculatedchemist.com Water is an ideal green solvent due to its abundance and non-toxicity, and recent advances have enabled many cross-coupling reactions to be performed in aqueous media. researchgate.net Other promising alternatives include supercritical fluids (e.g., scCO₂), ionic liquids, and fluorous solvents, which can facilitate unique reactivity and simplify product purification. researchgate.netrsc.org

| Solvent Type | Example(s) | Key Advantages |

|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, inexpensive, abundant ijsr.net |

| Supercritical Fluids | Supercritical CO₂ (scCO₂) | Non-toxic, readily available; properties are tunable with pressure/temperature rsc.org |

| Ionic Liquids | [BMIM][PF₆] | Low volatility, high thermal stability, can act as both solvent and catalyst researchgate.net |

| Fluorous Solvents | Perfluorohexane (C₆F₁₄) | Chemically inert, immiscible with many organic solvents, enabling easy separation ijsr.netresearchgate.net |

| Alcohols | Ethanol, Isopropanol | Low toxicity, biodegradable, versatile thecalculatedchemist.com |

Exploration of Novel Reactivities and Bioisosteric Transformations

The difluoromethoxy (-OCF₂H) group is a particularly valuable feature of this compound. In medicinal chemistry, this group is recognized as a bioisostere of the more common methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups. researchgate.netcas.cn Bioisosteric replacement is a strategy used to modify a drug candidate's properties while maintaining its biological activity. princeton.edu The -OCF₂H group can enhance metabolic stability, increase lipophilicity, and modulate binding interactions by acting as a lipophilic hydrogen bond donor. researchgate.netacs.org

A significant future research direction is to use this compound as a key building block to introduce this valuable bioisostere into new drug candidates. nih.gov By performing a cross-coupling reaction at the iodo position, the entire chloro-difluoromethoxy-phenyl moiety can be appended to a larger molecular structure, allowing medicinal chemists to probe the effects of this substitution on pharmacological properties.

Furthermore, there is an opportunity to explore novel transformations beyond standard cross-coupling. This could include developing methods for the direct C-H functionalization of the aromatic ring or exploring the reactivity of the difluoromethoxy group itself under specific conditions. Late-stage functionalization strategies that permit the direct conversion of one functional group to another are highly efficient and can accelerate the drug discovery process. princeton.edu

Integration with High-Throughput Experimentation and Data Science in Chemical Discovery

The traditional approach to optimizing chemical reactions by varying one factor at a time is slow and inefficient. nih.gov High-Throughput Experimentation (HTE) addresses this by using automated robotic systems to perform and analyze hundreds of reactions in parallel, typically in multi-well plates. nih.govacs.org This approach allows for the rapid screening of a wide array of variables, including catalysts, ligands, bases, solvents, and temperatures, to quickly identify the optimal conditions for a given transformation. nih.govodinity.com

For a molecule like this compound, HTE is an ideal tool for discovering the best conditions for regioselective cross-coupling at the C-I position. nih.govnih.gov The large datasets generated by these experiments are perfectly suited for analysis using data science and machine learning (ML) tools. mit.educhemrxiv.org

By training ML models on HTE data, researchers can develop algorithms that predict the outcomes of reactions that have not yet been performed. mit.eduresearchgate.net This in silico screening can filter out unpromising reaction conditions before any experiments are run, saving significant time and resources. mit.edu Data science can also be used to build Quantitative Structure-Activity Relationship (QSAR) models that predict the biological and physicochemical properties of potential derivatives, guiding synthetic efforts toward compounds with the highest likelihood of success. chemrxiv.orgresearchgate.net The integration of HTE with data science represents a paradigm shift in chemical discovery, moving from intuition-based research to a more data-driven, predictive science. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-chloro-2-(difluoromethoxy)-3-iodobenzene, and how can researchers optimize reaction yields?

- Methodological Answer : Synthesis typically involves halogenation and functional group substitution. A feasible route starts with iodination of a difluoromethoxy-substituted benzene precursor. For optimization, AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio models) predict one-step pathways by analyzing reaction databases for similar halogenated aromatics. Key parameters include temperature control (e.g., 0–5°C for iodine introduction) and stoichiometric ratios of iodinating agents (e.g., N-iodosuccinimide) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F, ¹H, ¹³C) resolves substituent positions and confirms difluoromethoxy (-OCF₂) connectivity. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., ~322.4 g/mol). X-ray crystallography, if crystals are obtainable, provides definitive structural proof. Comparative analysis with analogs (e.g., 6-chloro-2,4-difluoroiodobenzene) aids in spectral interpretation .

Q. What are the primary biological activities reported for structurally related halogenated benzene derivatives?

- Methodological Answer : Analogous compounds exhibit antimicrobial and anticancer properties. For example, 1-chloro-3-fluoro-2-nitrobenzene shows an IC₅₀ of 0.48 µM against MCF-7 breast cancer cells, attributed to nitro group electron-withdrawing effects. Researchers should conduct cytotoxicity assays (e.g., MTT) and compare substituent impacts (e.g., iodine vs. fluorine) to identify structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological potency between similar halogenated aromatics?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

-

Replicating studies under standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

-

Computational modeling (e.g., molecular docking) to predict binding affinities to target enzymes like topoisomerases.

-

Meta-analysis of IC₅₀ values from analogs (see Table 1) .

Table 1 : Comparative Biological Activities of Halogenated Benzene Analogs

Compound IC₅₀ (µM) Target Activity 1-Chloro-3-fluoro-2-nitrobenzene 0.48 Anticancer 1-Chloro-(difluoromethoxy)-4-nitrobenzene 12.34 Antimicrobial

Q. What strategies improve regioselectivity in electrophilic substitution reactions for this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups. The difluoromethoxy group (-OCF₂) is a strong meta-director, while iodine and chlorine act as ortho/para directors. Computational tools (e.g., DFT calculations) predict preferential sites for substitution. Experimental validation via competitive reactions (e.g., nitration or sulfonation) under controlled conditions (e.g., H₂SO₄ catalysis) refines synthetic pathways .

Q. How do thermodynamic properties (e.g., boiling point, density) of this compound compare to its fluorinated analogs?

- Methodological Answer : Thermodynamic data for analogs (e.g., 1-chloro-2-fluorobenzene: bp 633.8 K, density 4.3 g/cm³) suggest that iodine substitution increases molecular weight and boiling point. Researchers should use differential scanning calorimetry (DSC) and gas chromatography (GC) to measure these properties empirically, as predictive models (e.g., Joback method) may underestimate halogen effects .

Q. What are the challenges in scaling up synthesis while maintaining purity >95%?

- Methodological Answer : Key challenges include iodine volatility and side reactions (e.g., dehalogenation). Solutions involve:

- Purification : Column chromatography with silica gel or reverse-phase HPLC.

- Stabilization : Inert atmosphere (N₂/Ar) to prevent oxidation.

- Process Monitoring : In-line FTIR or Raman spectroscopy for real-time purity assessment .

Data Analysis and Mechanistic Questions

Q. How can mechanistic studies elucidate the role of iodine in this compound’s reactivity?

- Methodological Answer : Isotopic labeling (e.g., ¹²⁵I) tracks iodine participation in cross-coupling reactions (e.g., Suzuki-Miyaura). Kinetic studies (e.g., variable-temperature NMR) reveal activation barriers for iodine displacement. Comparative studies with bromo/chloro analogs quantify leaving group effects .

Q. What computational methods predict the environmental persistence or toxicity of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.